molecular formula C8H13NO2 B13149002 exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B13149002
M. Wt: 155.19 g/mol
InChI Key: LVBCACDXSOCLCG-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate (CAS 121564-88-3) is a versatile bicyclic building block in medicinal chemistry and organic synthesis. It serves as a crucial precursor for the synthesis of conformationally constrained amino acid analogs and pharmacologically active compounds. The compound has a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol . Its physical properties include a calculated boiling point of 199.0±23.0 °C, a density of 1.15±0.1 g/cm³, and a solubility of 82 g/L at 25 °C . This ester is a key intermediate in the stereoselective synthesis of potent muscarinic agonists, such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, where the azabicyclic core provides a rigid scaffold that influences receptor binding affinity and selectivity . The "exo" configuration and the bridged bicyclic structure of this compound are of significant value for investigating structure-activity relationships in peptide science and for designing novel peptidomimetics . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

LVBCACDXSOCLCG-RNFRBKRXSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN2CC[C@@H]1C2

Canonical SMILES

COC(=O)C1CN2CCC1C2

Origin of Product

United States

Preparation Methods

Cyclization via Radical Translocation

A common synthetic approach involves the radical translocation reaction of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. This reaction is mediated by tributyltin hydride (Bu3SnH) in the presence of a catalytic amount of azoisobutyronitrile (AIBN) in boiling toluene. This process facilitates the formation of the bicyclic azabicyclo[2.2.1]heptane skeleton with the methyl carboxylate functionality.

Resolution of Enantiomers via Diastereomeric Derivatives

Due to the presence of stereocenters, the compound exists as enantiomers and diastereomers (exo- and endo- forms). Resolution of these isomers is critical for obtaining the pure exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate enantiomer.

A patented process (EP0398617A2 and CA2016707A1) describes the preparation of substantially pure enantiomers by:

  • Synthesizing diastereomeric derivatives where the hydroxy group of the carboxylic acid is replaced by a residue of a chiral amine or α-amino acid.
  • Separating these diastereomers by crystallization or chromatography.
  • Hydrolyzing the pure diastereomer to yield the desired enantiomer.

Two main schemes are used:

Scheme Description Key Conditions
A Reflux intermediate acid chloride with chiral amine at 0°C to room temperature in inert chlorinated solvent (e.g., dichloromethane) Reflux with thionyl chloride or oxalyl chloride; chiral amine addition at 0°C to RT
B React intermediate acid with mixed carbonic anhydride formed in situ from haloformate and weak base, followed by chiral amine addition at -30°C to -10°C in aprotic solvent (e.g., tetrahydrofuran) Iso-butyl chloroformate + triethylamine in THF; chiral amine added at low temperature

The chiral amines often used are (R)- or (S)-benzylamine derivatives. The Lewis acid borane (BH3) complexation is also employed to stabilize intermediates for easier separation.

Esterification and Hydrolysis

After resolution, the pure enantiomeric acids are converted into methyl esters by:

  • Esterification with methanol in the presence of mineral acids such as hydrochloric acid or sulfuric acid.
  • Alternatively, diazomethane can be used for methyl ester formation.
  • Hydrolysis of amide intermediates under reflux with concentrated hydrochloric acid liberates the free acid before esterification.
Step Reagents/Conditions Outcome Yield/Notes
Formation of borane complex of methyl ester Borane-tetrahydrofuran complex added to ester in anhydrous THF at -78°C under N2 Pale yellow oil purified by silica chromatography 73% yield; mp 35-36°C
Hydrolysis to acid borane complex NaOH in water added to ester in methanol at 0°C to RT Colorless solid obtained after extraction 77% yield; mp 82-83°C
Formation of chiral amide diastereomers Acid + triethylamine + isobutylchloroformate at -20°C, then (R)-α-methylbenzylamine added Two diastereomers separated by chromatography Diastereomer 1: 26%, mp 151°C; Diastereomer 2: 17%, mp 176-178°C
Hydrolysis of amide diastereomer to free acid Reflux in concentrated HCl for 20 h Pure enantiomeric acid obtained Conversion to methyl ester via thionyl chloride/methanol

Spectroscopic data (NMR, IR, mass spectrometry) confirm the structure and purity of intermediates and final products.

Parameter Details
Starting materials Cyclopenta-1,3-diene derivatives, 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines
Radical initiator Azoisobutyronitrile (AIBN)
Radical mediator Tributyltin hydride (Bu3SnH)
Solvents Toluene (for radical cyclization), tetrahydrofuran (for complexation), dichloromethane (for amide formation)
Temperature ranges Radical cyclization: reflux in toluene (~110°C); Amide formation: -30°C to room temperature; Borane complexation: -78°C
Chiral resolving agents (R)- or (S)-α-methylbenzylamine
Separation methods Column chromatography on silica or alumina; crystallization
Esterification Methanol with HCl or diazomethane
Hydrolysis Reflux with concentrated HCl
  • The preparation of this compound requires careful control of stereochemistry, especially for obtaining the exo-enantiomer in high purity.
  • Radical cyclization of suitably functionalized pyrrolidine precursors is an effective method to construct the bicyclic core.
  • Resolution of racemic mixtures by formation of diastereomeric chiral amides followed by chromatographic separation is a reliable method for obtaining enantiomerically pure compounds.
  • The use of borane complexes stabilizes intermediates and facilitates separation.
  • Esterification and hydrolysis steps are standard but must be optimized to maintain stereochemical integrity.
  • These methods have been validated by detailed spectroscopic and chromatographic characterization.
  • The compound’s unique bicyclic structure with nitrogen and carboxylate functionalities makes it a valuable intermediate for further synthetic and medicinal chemistry applications.
  • EP0398617A2: Process for resolving 1-azabicyclo[2.2.1]heptane-3-carboxylates (patent detailing chiral resolution and synthetic schemes).
  • CA2016707A1: Process for preparing substantially pure enantiomers of 1-azabicyclo[2.2.1]heptane-3-carboxylates via diastereomeric amide formation and resolution.
  • Vulcanchem product description and synthesis overview of this compound.
  • PMC article on synthesis of azabicyclo[2.2.1]heptane derivatives illustrating stereochemical control and intermediates.

Chemical Reactions Analysis

Types of Reactions

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (MCPBA)

    Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents under controlled conditions

Major Products Formed

Scientific Research Applications

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within its structure allows it to participate in various chemical reactions, potentially affecting biological pathways. detailed studies on its exact mechanism of action are limited .

Comparison with Similar Compounds

Esters of 1-Azabicyclo[2.2.1]heptane-3-carboxylate

Compound Name Substituent/Ring Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate Methyl ester (exo-C3) C₈H₁₃NO₂ 155.20 Muscarinic agonist scaffold; high stereochemical purity
Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Ethyl ester (endo-C3), hydrochloride salt C₁₀H₁₈ClNO₂ 219.70 Intermediate in peptide synthesis; commercial availability at $1240/250 mg
Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride Methyl ester (C3), hydrochloride salt C₉H₁₆ClNO₂ 217.70 Structural analog with enhanced solubility due to salt form
Ethyl exo-2-azabicyclo[2.2.1]heptane-3-carboxylate Ethyl ester (exo-C3) C₁₀H₁₇NO₂ 183.25 Precursor for hydantoins/thiohydantoins via urea/thiourea ring closure

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ethyl 2-azabicyclo derivatives) improve solubility but add complexity to synthesis and purification .

Functional Group Variations in 1-Azabicyclo[2.2.1]heptane Derivatives

Compound Name Functional Group Biological Activity/Application References
(1R,3S,4S)-rel-1-Azabicyclo[2.2.1]heptan-3-amine Primary amine (C3) Potential building block for CNS-targeted drugs
1-Azabicyclo[2.2.1]heptan-3-one oxime Oxime (C3) Potent muscarinic agonists with extended appendages; subtype selectivity explored in SAR studies
This compound Methyl ester (C3) High efficacy in receptor binding due to rigid bicyclic core

Key Observations :

  • Amine vs. Ester : The 3-amine derivative (CAS: 99445-20-2) lacks the ester group, reducing hydrophobicity and altering receptor interactions compared to the methyl ester .
  • Oxime Derivatives : 3-one oximes exhibit enhanced muscarinic agonist potency, though subtype selectivity remains a challenge .

Comparison with Azabicyclo Systems of Different Ring Sizes

Compound Name Ring System Key Features References
This compound [2.2.1] Compact structure; high conformational rigidity
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride [3.1.1] Larger ring size; altered steric and electronic properties
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] with sulfur atom Sulfur inclusion modifies metabolic stability and electronic profile

Key Observations :

  • Ring Size Impact : The [2.2.1] system (exo-methyl derivative) offers greater rigidity than [3.1.1] or [3.2.0], favoring precise receptor interactions .
  • Heteroatom Influence : Sulfur in 4-thia derivatives (e.g., ) may enhance resistance to oxidative metabolism .

Pharmacological and Industrial Relevance

  • Muscarinic Agonists : The 1-azabicyclo[2.2.1]heptane core is critical for binding to muscarinic receptors, with ester substituents modulating potency and selectivity .
  • Commercial Availability : High-cost derivatives (e.g., $2800/g for ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride) reflect their niche applications in drug discovery .

Biological Activity

exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C10_{10}H15_{15}NO2_2 and a molecular weight of approximately 183.23 g/mol, includes a nitrogen atom within its bicyclic framework, which is often associated with various pharmacological effects.

Structural Characteristics

The compound's structure is characterized by the following features:

  • Bicyclic framework : The azabicyclo structure provides rigidity and potential for specific interactions with biological targets.
  • Carboxylate functionality : This functional group may enhance solubility and reactivity, impacting the compound's biological activity.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, primarily due to its ability to interact with specific receptors and enzymes.

  • Binding Affinity : Preliminary studies suggest that modifications to the compound can enhance its binding affinity to biological targets relevant to disease mechanisms. This is crucial for optimizing drug development strategies aimed at increasing efficacy against specific diseases .
  • Therapeutic Applications : The compound has potential applications in treating conditions such as diabetes and neurological disorders, as indicated by its structural similarities to other known therapeutic agents .
  • Cytotoxicity : While specific cytotoxicity data for this compound is limited, related bicyclic compounds have demonstrated moderate cytotoxic effects against cancer cell lines, suggesting a need for further investigation into this compound's effects .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that can be modified to yield various derivatives with enhanced biological properties. These synthetic routes allow researchers to explore structure-activity relationships (SAR) that can inform drug design .

Summary of Synthetic Routes

Synthetic MethodDescription
Ugi ReactionA multi-component reaction leading to the formation of complex bicyclic structures .
Intramolecular ReactionsMethods such as the Mumm rearrangement have been utilized to create derivatives with improved efficacy .

Case Study 1: DPP-4 Inhibition

Research has shown that derivatives of azabicyclo[2.2.1]heptane can act as potent dipeptidyl peptidase-4 (DPP-4) inhibitors, which are critical in managing hyperglycemia in diabetic patients. The introduction of specific functional groups has been linked to increased inhibitory activity .

Case Study 2: Cytotoxic Activity

In a study assessing various bicyclic compounds, certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50_{50} values indicating moderate effectiveness. This highlights the potential for this compound and its derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate?

  • Methodological Answer: Two primary approaches are documented:

  • Route 1 : Coupling of alcohols with triphenylphosphine in toluene, followed by reaction with nitrites and DIAD (diazenedicarboxylic acid diisopropyl ester) under nitrogen. The product is purified via column chromatography (yield ~93%) .
  • Route 2 : Reaction of nitrites with triphenylphosphine in methanol, followed by filtration and column chromatography. Both routes yield a pale-yellow oil, confirmed by 1^1H NMR and mass spectrometry .
    • Key Considerations: Optimize reaction time (overnight) and solvent selection (toluene vs. methanol) to minimize side products.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, CDCl3_3) resolves signals for bicyclic protons (e.g., δ 3.77–3.74 ppm for C4H) and ester groups (δ 3.72–3.69 ppm for C9H2_2) .
  • X-Ray Crystallography : Crystals formed under refrigeration are analyzed to unambiguously confirm stereochemistry and bond connectivity .
    • Note: Discrepancies in integration ratios (e.g., proton counts) must be re-analyzed to avoid misinterpretation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Based on structurally similar azabicyclo compounds:

  • Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Mitigation : Use fume hoods, wear nitrile gloves, and maintain emergency eyewash stations. In case of exposure, consult a physician immediately and provide the SDS .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis to favor the exo isomer?

  • Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure reagents like (S)-1-phenylethyl groups to induce stereoselectivity during cyclization .
  • Reaction Conditions : Low temperatures (−78°C) and anhydrous solvents (e.g., CH2_2Cl2_2) stabilize transition states favoring exo geometry .
  • Validation : Compare 1^1H NMR shifts of exo vs. endo isomers (e.g., δ 6.41–6.39 ppm for exo C=CH protons) .

Q. What strategies resolve racemic mixtures of azabicyclo derivatives into enantiopure forms?

  • Methodological Answer:

  • Diastereomeric Salt Formation : Treat racemic (±)-1-azabicyclo[2.2.1]heptan-3-one with di-p-toluoyl-L-tartaric acid. The (1S,4R)-isomer selectively crystallizes, achieving >99% enantiomeric excess (ee) .
  • Solvent Optimization : Use ethanol/water mixtures for crystallization. Monitor ee via chiral HPLC or polarimetry .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer:

  • Re-Analysis : Repeat NMR with higher field instruments (e.g., 600 MHz) to resolve overlapping signals. For example, corrected integration of C5Ha_a and C5Hb_b protons resolves discrepancies in published spectra .
  • Cross-Validation : Compare with X-ray data or computational models (e.g., DFT-optimized structures) to verify assignments .
  • Case Study : A reported δ 1.34 ppm (C12H3_3) shift was initially misassigned due to impurities; re-purification via silica gel chromatography resolved the issue .

Methodological Notes

  • Purification : Prioritize column chromatography (silica gel, hexane/ethyl acetate gradients) over recrystallization for azabicyclo compounds due to their oily consistency .
  • Stereochemical Nomenclature : Use IUPAC guidelines (exo/endo, R/S) to avoid ambiguity. For example, the exo configuration is confirmed by X-ray-derived torsion angles .
  • Data Reproducibility : Document reaction parameters (e.g., DIAD equivalents, solvent purity) meticulously, as minor variations significantly impact yields .

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